![molecular formula C16H13BrO3 B1597987 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid CAS No. 385383-36-8](/img/structure/B1597987.png)
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid
概要
説明
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid is an organic compound with the molecular formula C16H13BrO3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a 4-bromobenzyl group through an ether linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl alcohol and 4-hydroxycinnamic acid.
Etherification: The 4-bromobenzyl alcohol is reacted with 4-hydroxycinnamic acid in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). This reaction forms the ether linkage between the two aromatic rings.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, forming saturated derivatives.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include saturated derivatives of the original compound.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and neuroprotective properties.
Biological Studies: It is used in in vitro and in silico studies to evaluate its drug-likeness and pharmacokinetic properties.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
作用機序
The mechanism of action of 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces the synthesis of these prostaglandins, thereby exerting anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with other molecular targets, potentially affecting various biological pathways.
類似化合物との比較
Similar Compounds
- 3-{4-[(4-Methylbenzyl)oxy]phenyl}acrylic acid
- 3-{3-Benzyloxy-4-methoxyphenyl}acrylic acid
- 3-{4-Benzyloxyphenyl}acrylic acid
- 3-{4-tert-Butylphenyl}acrylic acid
- 2-Cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylic acid
Uniqueness
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid is unique due to the presence of the bromine atom in the 4-bromobenzyl group. This bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s ability to inhibit COX-2 distinguishes it from other similar compounds, making it a valuable candidate for developing anti-inflammatory agents .
特性
IUPAC Name |
3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMDTYSXDYQHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376998 | |
| Record name | 3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-36-8 | |
| Record name | 3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


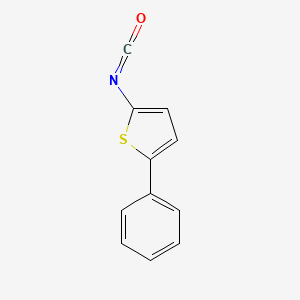

![Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate](/img/structure/B1597907.png)
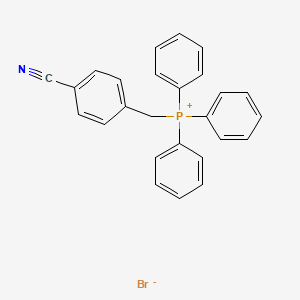
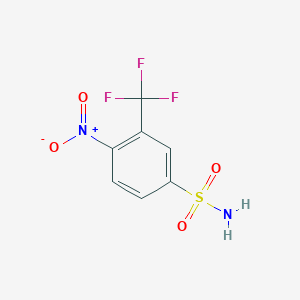
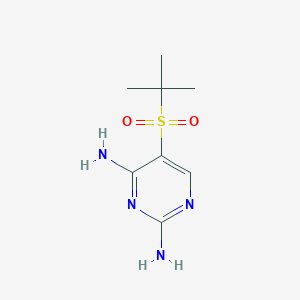
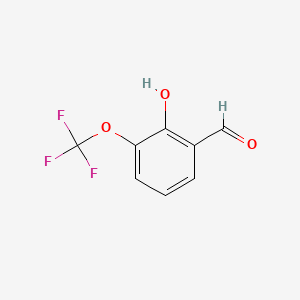


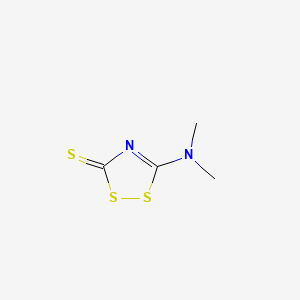
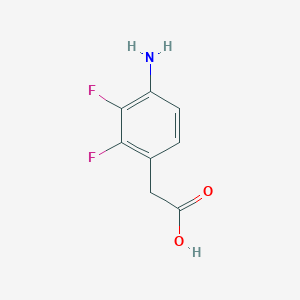
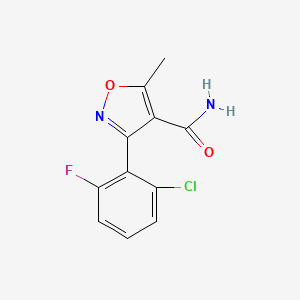
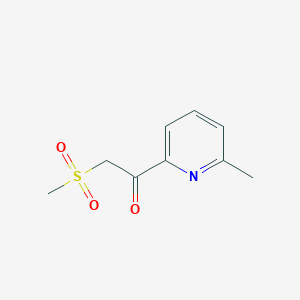
![N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide](/img/structure/B1597926.png)
